3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H25N3O5S and its molecular weight is 539.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113135-44-6) belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C30H25N3O5S with a molecular weight of 539.6 g/mol. The presence of various functional groups in its structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₅N₃O₅S |
Molecular Weight | 539.6 g/mol |
CAS Number | 1113135-44-6 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. For instance, studies have shown that related quinazoline derivatives exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes . The inhibition mechanism typically involves the binding of the compound to the active site of the enzyme, preventing substrate access.
Antidiabetic Activity
Research indicates that quinazoline derivatives can act as potent α-glucosidase inhibitors. For example, compounds structurally similar to the target compound exhibited IC₅₀ values ranging from 49.40 µM to 83.20 µM, significantly lower than the standard drug acarbose (IC₅₀ = 143.54 µM) . This suggests that the target compound may also possess similar antidiabetic properties.
Anticancer Activity
Quinazolines have been investigated for their anticancer properties. A study involving a library screening identified novel anticancer compounds with significant cytotoxic effects against various cancer cell lines. The SAR analysis indicated that modifications in the quinazoline structure could enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .
Case Studies
- Anticancer Screening : In a multicellular spheroid model, a derivative of quinazoline demonstrated substantial growth inhibition in cancer cells, suggesting potential for further development as an anticancer agent .
- α-Glucosidase Inhibition : A comparative study on α-glucosidase inhibitors highlighted that certain modifications in the quinazoline structure could lead to enhanced inhibitory effects, emphasizing the importance of structural diversity in drug design .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents on the quinazoline ring significantly influence biological activity:
- Furan and Methoxy Substituents : The presence of furan and methoxy groups has been associated with increased lipophilicity and improved interaction with target enzymes.
- Sulfanyl Group : The sulfanyl moiety contributes to enzyme binding through potential hydrogen bonding and hydrophobic interactions.
Propriétés
IUPAC Name |
3-benzyl-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5S/c1-37-23-12-9-21(10-13-23)27(34)19-39-30-32-26-16-22(28(35)31-17-24-8-5-15-38-24)11-14-25(26)29(36)33(30)18-20-6-3-2-4-7-20/h2-16H,17-19H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVTZZPSCSKABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.